Welcome to the BenchChem Online Store!
molecular formula C7H3Cl2FN2O B567523 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one CAS No. 1312693-69-8

4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

Cat. No. B567523
M. Wt: 221.012
InChI Key: XDMWQSCKMZHECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09108970B2

Procedure details

A 22-L 3-neck RBF equipped with overhead stirrer, refluxing condenser, and N2 inlet/outlet, and having all glass or PTFE-coated parts, was sequentially charged with 4,6-dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one (908 g), DCM (4.55 L), and TFA (3.46 L, 11.76 eq). Agitation was started and Et3SiH (3.05 L, 4.97 eq) was added. The cloudy mixture was heated to reflux, resulting in a clear solution that was stirred at refluxing conditions for 24 h. The mixture was cooled to RT and stirred overnight. The orange solution was cooled to <10° C. using an ice bath. Methyl tert-butyl ether (14.0 L) was added via a peristaltic pump within a 1 h period. The resultant slurry was stirred at <10° C. for 1 h and then filtered through a coarse fitted glass funnel. The filter cake was washed with MTBE (2×4 L). The solid was dried under high vacuum at RT for 19 h to afford the title compound (802 g, 94%). 1H NMR (500 MHz, DMSO-d6) δ ppm 4.55 (s, 2 H), 9.15 (s, 1 H). [M+H] calc'd for C7H3Cl2FN2O, 221; found, 221.
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
908 g
Type
reactant
Reaction Step Two
Name
Quantity
4.55 L
Type
reactant
Reaction Step Two
Name
Quantity
3.46 L
Type
reactant
Reaction Step Two
Quantity
3.05 L
Type
reactant
Reaction Step Three
Quantity
14 L
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[C:8](=[O:12])[NH:9][CH:10](O)[C:6]=2[C:5]([F:13])=[C:4]([Cl:14])[N:3]=1.C(Cl)Cl.C(O)(C(F)(F)F)=O.[SiH](CC)(CC)CC>C(OC)(C)(C)C>[Cl:1][C:2]1[C:7]2[C:8](=[O:12])[NH:9][CH2:10][C:6]=2[C:5]([F:13])=[C:4]([Cl:14])[N:3]=1

Inputs

Step One
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
908 g
Type
reactant
Smiles
ClC1=NC(=C(C2=C1C(NC2O)=O)F)Cl
Name
Quantity
4.55 L
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
3.46 L
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
3.05 L
Type
reactant
Smiles
[SiH](CC)(CC)CC
Step Four
Name
Quantity
14 L
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 22-L 3-neck RBF equipped with overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
refluxing condenser, and N2 inlet/outlet
TEMPERATURE
Type
TEMPERATURE
Details
The cloudy mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
resulting in a clear solution that
TEMPERATURE
Type
TEMPERATURE
Details
at refluxing conditions for 24 h
Duration
24 h
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The orange solution was cooled to <10° C.
STIRRING
Type
STIRRING
Details
The resultant slurry was stirred at <10° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through
CUSTOM
Type
CUSTOM
Details
a coarse fitted glass funnel
WASH
Type
WASH
Details
The filter cake was washed with MTBE (2×4 L)
CUSTOM
Type
CUSTOM
Details
The solid was dried under high vacuum at RT for 19 h
Duration
19 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C2=C1C(NC2)=O)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 802 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.